1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline
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Overview
Description
1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline is a chemical compound that features a unique structure combining an isoquinoline moiety with a 1-methylpyrrolidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline typically involves the reaction of isoquinoline derivatives with 1-methylpyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the isoquinoline, followed by the addition of 1-methylpyrrolidine to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the production process. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the isoquinoline moiety can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized isoquinoline derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives with various functional groups.
Scientific Research Applications
1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrrolidine: A simpler analog with a pyrrolidine ring.
Isoquinoline: The parent compound without the pyrrolidine substitution.
1-Methyl-2-pyrrolidinone: A related compound with a different substitution pattern.
Uniqueness
1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline is unique due to its combined structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(1-methylpyrrolidin-3-yl)oxyisoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-16-9-7-12(10-16)17-14-13-5-3-2-4-11(13)6-8-15-14/h2-6,8,12H,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKHUUAPLXJBEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=NC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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